![molecular formula C18H20ClN3O3 B5665054 N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)
N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, substitution, and crystallization processes. For example, the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showcases a series of steps starting from basic reagents to obtain a target compound with potential applications in Alzheimer's disease treatment (Rehman et al., 2018).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods, such as NMR, IR, and X-ray crystallography, plays a crucial role in confirming the configuration and conformation of synthesized compounds. For instance, the structural elucidation of fentanyl analogues via (1)H- and (13)C-NMR spectroscopy and X-ray crystallography provides insights into the molecular interactions and stability of these compounds (Jimeno et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide and its analogues can include substitutions, additions, and cyclization, reflecting the compound's reactivity and functional group transformations. The preparation and characterization of related compounds, such as N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, reveal the compound's potential as a non-peptide CCR5 antagonist, indicating its chemical versatility and potential for further modifications (Bi, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are vital for understanding the applicability and handling of the compound. The growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) crystals, for example, provide information on the compound's optical and nonlinear optical properties, which are essential for its potential application in electro-optic devices (Prabhu et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and interaction with biological receptors, are critical for determining the compound's applications. Studies like the molecular interaction analysis of related compounds with CB1 cannabinoid receptors help in understanding the compound's potential in medicinal chemistry and pharmacology (Shim et al., 2002).
properties
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(1,3-oxazole-5-carbonyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-14-3-1-2-4-15(14)21-17(23)6-5-13-7-9-22(10-8-13)18(24)16-11-20-12-25-16/h1-4,11-13H,5-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDKNNBVCUPQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)C(=O)C3=CN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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